4-Aminophenyl 4-methylbenzenesulfonate
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-aminophenyl) 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-10-2-8-13(9-3-10)18(15,16)17-12-6-4-11(14)5-7-12/h2-9H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDKLDVRGQPLQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 4 Aminophenyl 4 Methylbenzenesulfonate
Established Synthetic Pathways for 4-Aminophenyl 4-methylbenzenesulfonate (B104242)
The synthesis of 4-Aminophenyl 4-methylbenzenesulfonate is most effectively approached through multi-step synthetic design, primarily due to the differential reactivity of the amino and hydroxyl functional groups of the key precursor, 4-aminophenol (B1666318).
Esterification Routes Utilizing 4-Aminophenol and Toluenesulfonyl Derivatives
A direct esterification of 4-aminophenol with a toluenesulfonyl derivative such as p-toluenesulfonyl chloride (TsCl) is challenging. The amino group (-NH2) is generally more nucleophilic than the hydroxyl group (-OH) in 4-aminophenol. Consequently, a direct reaction would likely lead to the preferential formation of the N-sulfonated product, N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide, rather than the desired O-sulfonated ester.
To achieve selective O-tosylation, the more reactive amino group must first be protected. A common and effective strategy is the acetylation of the amino group of 4-aminophenol to form 4-acetamidophenol, a compound also widely known as paracetamol. This transformation effectively reduces the nucleophilicity of the nitrogen atom, thereby allowing the subsequent reaction to occur at the hydroxyl group.
The synthesis of the protected intermediate, 4-acetamidophenyl 4-methylbenzenesulfonate, is then achieved by reacting 4-acetamidophenol with p-toluenesulfonyl chloride in the presence of a base. Pyridine (B92270) is often used as both the solvent and the acid scavenger in this type of reaction.
Amination Strategies for 4-Methylbenzenesulfonate Precursors
While modern organic chemistry offers powerful amination strategies, such as the Buchwald-Hartwig palladium-catalyzed amination of aryl sulfonates, these are not the most common or direct routes for the synthesis of this compound. Theoretically, a precursor such as 4-bromophenyl 4-methylbenzenesulfonate could be subjected to a nucleophilic aromatic substitution with an ammonia (B1221849) equivalent or a protected amine. However, the more established and practical approach involves starting with a precursor that already contains the nitrogen functionality, such as 4-aminophenol or 4-nitrophenol (B140041).
The synthesis commencing from 4-nitrophenol would involve an initial esterification of the hydroxyl group with p-toluenesulfonyl chloride to yield 4-nitrophenyl 4-methylbenzenesulfonate. This would then be followed by the reduction of the nitro group to an amine. A variety of reducing agents can be employed for this transformation, including catalytic hydrogenation with palladium on carbon (Pd/C) or reduction with metals in acidic media. nih.gov This route avoids the need for amino group protection but requires a final reduction step.
Multi-Step Synthesis Design and Reaction Optimization for this compound
A well-established and optimized multi-step synthesis for this compound, starting from 4-aminophenol, can be outlined in three key stages:
N-Acetylation of 4-Aminophenol: The amino group of 4-aminophenol is protected as an acetamide. This is typically achieved by reacting 4-aminophenol with acetic anhydride. quora.com The reaction is often carried out in an aqueous medium, as the amino group is sufficiently nucleophilic to react faster than the hydrolysis of the anhydride. quora.com
O-Tosylation of 4-Acetamidophenol: The resulting 4-acetamidophenol is then esterified with p-toluenesulfonyl chloride. This reaction is generally performed in the presence of a base, such as pyridine or triethylamine, which neutralizes the hydrochloric acid byproduct. The reaction solvent is typically an aprotic solvent like dichloromethane (B109758) or pyridine itself.
Deprotection of the Acetamido Group: The final step is the hydrolysis of the acetamido group to reveal the free amine. This can be achieved under either acidic or basic conditions. commonorganicchemistry.com For instance, refluxing in aqueous hydrochloric acid or sodium hydroxide (B78521) will cleave the amide bond. commonorganicchemistry.com However, care must be taken to optimize the deprotection conditions to avoid the concomitant hydrolysis of the desired tosyl ester, which can also be susceptible to cleavage under harsh basic or acidic conditions.
| Step | Reactants | Reagents/Catalysts | Solvent | Key Conditions | Product |
| 1. N-Acetylation | 4-Aminophenol | Acetic Anhydride | Water | Room Temperature | 4-Acetamidophenol (Paracetamol) |
| 2. O-Tosylation | 4-Acetamidophenol | p-Toluenesulfonyl Chloride | Pyridine | 0°C to Room Temperature | 4-Acetamidophenyl 4-methylbenzenesulfonate |
| 3. Deprotection | 4-Acetamidophenyl 4-methylbenzenesulfonate | Hydrochloric Acid or Sodium Hydroxide | Water/Ethanol | Reflux | This compound |
Reaction optimization is crucial at the deprotection stage. The choice of acid or base, its concentration, the reaction temperature, and time must be carefully controlled to ensure selective removal of the acetyl group while preserving the tosyl ester.
Advanced and Sustainable Synthetic Approaches
In line with the growing emphasis on environmentally benign chemical processes, advanced and sustainable synthetic approaches for the synthesis of this compound are being explored.
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry can be applied to the multi-step synthesis of this compound to reduce its environmental impact. Key areas of improvement include the use of greener solvents, catalysts, and reaction conditions.
For the N-acetylation step, the use of water as a solvent is already in line with green chemistry principles. Catalytic methods for acetylation, for instance, using solid acid catalysts, could further enhance the sustainability of this step.
In the O-tosylation step, replacing solvents like pyridine with more environmentally friendly alternatives is a key goal. Additionally, developing catalytic methods that can proceed under milder conditions and with higher atom economy would be beneficial.
The deprotection step often involves harsh conditions and the use of strong acids or bases, which can generate significant waste. The development of milder and more selective deprotection methods is an active area of research. For example, enzymatic deprotection of the acetamido group could offer a highly selective and environmentally friendly alternative. A one-pot mechanochemical approach involving the hydrogenation of 4-nitrophenol and subsequent acetylation in a ball mill reactor has been reported for the synthesis of paracetamol, showcasing a solvent-free and efficient green methodology that could be adapted for the initial step of the synthesis. rsc.org
Catalytic Methodologies for Enhanced Selectivity and Yield
Catalysis plays a pivotal role in enhancing the selectivity and yield of the synthetic steps involved in the preparation of this compound.
In the N-acetylation of 4-aminophenol, while the reaction can proceed without a catalyst, the use of catalysts can improve the reaction rate and selectivity, especially in large-scale production.
For the O-tosylation of 4-acetamidophenol, the use of a catalyst can facilitate the reaction under milder conditions. While bases like pyridine act as stoichiometric reagents to neutralize HCl, catalytic approaches could be developed.
Flow Chemistry and Continuous Processing Techniques in Production
The application of flow chemistry and continuous processing to the synthesis of sulfonate esters, including structures analogous to this compound, offers significant advantages over traditional batch methods. google.comresearchgate.net Continuous processes, such as those utilizing falling film microreactors for sulfonation, provide enhanced control over reaction parameters, leading to improved safety, consistency, and yield. acs.org
In a continuous sulfonation setup, reactants are introduced simultaneously and mixed within a system of small volume, allowing for instantaneous reaction and better management of the exothermic nature of sulfonation. google.com This approach minimizes the risk of side reactions and degradation that can occur in batch processing due to localized temperature spikes and prolonged reaction times. pqri.org The use of reactive distillation in continuous systems for ester production further exemplifies the efficiency of these techniques by integrating reaction and separation into a single unit, which drives the reaction to completion. researchgate.net
Key advantages of continuous processing for sulfonate ester synthesis include:
Enhanced Safety: Avoids the accumulation of large quantities of reactive or hazardous intermediates. researchgate.net
Improved Heat Transfer: Microreactors and other continuous systems have a high surface-area-to-volume ratio, allowing for efficient thermal control. thieme-connect.de
Higher Yield and Purity: Precise control over stoichiometry, residence time, and temperature minimizes byproduct formation. nih.gov
Scalability: Scaling up production is more straightforward compared to batch reactors.
The table below summarizes the comparison between batch and flow chemistry for sulfonate ester production.
| Feature | Batch Processing | Flow Chemistry / Continuous Processing |
| Reaction Control | Less precise, potential for hotspots | High precision over temperature, pressure, and stoichiometry |
| Safety | Higher risk due to large volumes of reagents | Inherently safer with smaller reaction volumes |
| Heat Management | Challenging, especially for exothermic reactions | Excellent heat transfer capabilities |
| Yield & Purity | Often lower due to side reactions | Generally higher yield and purity |
| Scalability | Complex, often requires re-optimization | Simpler and more predictable scale-up |
Microwave-Assisted Organic Synthesis (MAOS) Applications
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions, and its application to the synthesis of sulfonate esters and related compounds is well-documented. chemicaljournals.comresearchgate.netat.ua The primary advantage of MAOS lies in its ability to rapidly and uniformly heat the reaction mixture through dielectric heating, which significantly reduces reaction times from hours to minutes. chemicaljournals.comresearchgate.netnih.gov This technique is recognized as a green chemistry approach due to its energy efficiency and potential to conduct reactions under solvent-free conditions. researchgate.netresearchgate.net
For the synthesis of sulfonate esters, MAOS can be applied to the esterification of sulfonyl chlorides with phenols. The polar nature of the reactants allows for efficient absorption of microwave energy, leading to a rapid increase in temperature and a dramatic acceleration of the reaction rate. researchgate.net This method often results in higher yields and cleaner products compared to conventional heating methods. researchgate.netnih.gov
| Parameter | Conventional Heating | Microwave-Assisted Organic Synthesis (MAOS) |
| Reaction Time | Hours to days | Minutes |
| Energy Efficiency | Lower | Higher |
| Heating Mechanism | Conduction and convection (slow, non-uniform) | Dielectric heating (rapid, uniform) |
| Yield | Often moderate | Generally high to excellent |
| Side Reactions | More prevalent due to prolonged heating | Minimized due to short reaction times |
| Solvent Use | Often requires solvents | Can be performed under solvent-free conditions |
Chemical Reactivity and Reaction Mechanisms of this compound
Oxidation Pathways and Mechanisms of the Aromatic Amine Moiety
The aromatic amine moiety of this compound is susceptible to oxidation through various pathways. The electrochemical oxidation of aromatic amines typically begins with the loss of one electron from the nitrogen atom to form a radical cation. researchgate.netmdpi.com The stability and subsequent reactivity of this radical cation are influenced by the substituents on the aromatic ring. rsc.org
For primary aromatic amines like the one in the title compound, the radical cation can undergo several transformations:
Dimerization: The radical cations can couple, often at the para-position relative to the amino group, leading to the formation of benzidine-type structures after the loss of two protons. rsc.org
Further Oxidation: The initial radical cation can be further oxidized, leading to the formation of complex oligomeric or polymeric products. nih.govmdpi.com In some cases, oxidation can lead to quinone-like products. nih.gov
Reaction with Nucleophiles: The radical cation can react with nucleophiles present in the medium. For example, in the presence of water, hydrolysis can occur, potentially leading to the formation of quinone-imines. dtic.mil
The general mechanism for the oxidation of an aromatic amine is outlined below. rsc.orgnih.gov
| Step | Description | Intermediate/Product |
| 1. Initial Oxidation | The aromatic amine undergoes a one-electron oxidation to form a radical cation. | Amine Radical Cation |
| 2. Dimerization | Two radical cations couple, typically in a head-to-tail fashion. | Dimeric Cation |
| 3. Deprotonation | The dimeric cation loses two protons to re-aromatize. | Dimeric Product (e.g., Benzidine derivative) |
| 4. Polymerization | Radical cations can react further to form complex oligomers or polymers. | Polymeric materials |
Reduction Reactions and Product Derivatization
The amino group in this compound is in a reduced state. Therefore, reduction reactions would target other functionalities if present, such as a nitro group in a precursor molecule. The synthesis of the title compound often involves the reduction of a nitro-group precursor, such as 4-nitrophenyl 4-methylbenzenesulfonate. This reduction is a key step in forming the amine functionality and can be achieved using various methods, including catalytic hydrogenation or chemical reducing agents.
Electrochemical methods can also be employed for the reduction of a nitrophenyl group to an aminophenyl group on an electrode surface, which proceeds via an irreversible reaction. researchgate.net
Derivatization of the resulting amino group is a common strategy to produce a wide range of functional molecules. These reactions include:
Acylation: Reaction with acid chlorides or anhydrides to form amides.
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
Diazotization: Reaction with nitrous acid to form a diazonium salt, which is a versatile intermediate for introducing various substituents onto the aromatic ring.
Nucleophilic and Electrophilic Substitution Reactions Involving the Aromatic Rings
The reactivity of the two aromatic rings in this compound towards substitution reactions is governed by the electronic properties of the existing substituents.
Electrophilic Aromatic Substitution (EAS) masterorganicchemistry.comlibretexts.orgmsu.edu
The aminophenyl ring is highly activated towards electrophilic attack due to the strong electron-donating nature of the amino group (-NH₂). The amino group is an ortho, para-director. Conversely, the tosyl group (-OSO₂C₆H₄CH₃) attached to the oxygen makes this ring system less straightforward. The arylsulfonate group is generally electron-withdrawing and deactivating.
The other ring, the methylbenzenesulfonate (tosyl) part, is substituted with an alkyl group (-CH₃), which is weakly activating and an ortho, para-director, and the sulfonate ester linkage, which is strongly deactivating and a meta-director. youtube.comyoutube.com Therefore, electrophilic substitution will preferentially occur on the more activated aminophenyl ring, at the positions ortho to the amino group.
Nucleophilic Aromatic Substitution (SNAr) libretexts.orgnih.gov
Nucleophilic aromatic substitution is less common and typically requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. libretexts.orgresearchgate.net The unsubstituted rings of this compound are not sufficiently electron-deficient to readily undergo SNAr reactions. However, if strong electron-withdrawing groups (like nitro groups) were present at the ortho or para positions relative to a potential leaving group (like the sulfonate ester itself), the reaction could become feasible. libretexts.orgnih.gov The mechanism for such a reaction would likely proceed via an addition-elimination pathway involving a negatively charged Meisenheimer complex intermediate. libretexts.orgnih.gov
Hydrolysis and Transesterification Mechanisms of the Sulfonate Ester Linkage
The sulfonate ester linkage is susceptible to cleavage through hydrolysis and transesterification. The mechanism of sulfonate ester hydrolysis has been a subject of considerable study and can proceed through different pathways. acs.orgresearchgate.netacs.org
Hydrolysis: The alkaline hydrolysis of aryl sulfonate esters can occur via either a concerted or a stepwise mechanism. acs.orgresearchgate.netacs.org
Concerted Mechanism: Involves a single transition state where the nucleophile (e.g., hydroxide ion) attacks the sulfur atom, and the leaving group (the aryloxide) departs simultaneously. researchgate.netacs.org
Stepwise Mechanism: Involves the formation of a pentacoordinate sulfurane intermediate, which then breaks down to products. acs.org
Experimental and computational studies suggest that for many arylsulfonates, the pathway is concerted, proceeding through a transition state with limited bond cleavage to the leaving group. researchgate.netacs.org The cleavage can occur at either the sulfur-oxygen (S-O) bond or the carbon-oxygen (C-O) bond. For aryl sulfonates, S-O bond cleavage is typical. In contrast, aliphatic sulfonate esters can show a greater tendency for C-O bond fission (BAL1-E1 mechanism). oup.com
Transesterification: Transesterification involves the reaction of the sulfonate ester with an alcohol, leading to the exchange of the alkoxy or aryloxy group. Similar to hydrolysis, this reaction is typically catalyzed by acid or base. The mechanism parallels that of hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. Acid-catalyzed transesterification of sulfinate esters, a related class of compounds, has been shown to be reversible. rsc.org
Photochemical and Other Radical-Mediated Transformations of this compound
The study of photochemical and radical-mediated reactions of bifunctional molecules like this compound offers insights into complex reaction mechanisms and the potential for novel synthetic applications. The presence of both an arylsulfonate ester and a primary aromatic amine allows for a variety of potential transformations under photochemical and radical-generating conditions. While specific research on the photochemical and radical-mediated transformations of this compound is not extensively documented, the reactivity of its constituent functional groups—arylsulfonates and anilines—provides a strong basis for predicting its behavior.
One of the most relevant photochemical transformations for the arylsulfonate moiety is the photo-Fries rearrangement . This reaction, analogous to the more common photo-Fries rearrangement of phenolic esters, involves the photochemical conversion of aryl sulfonates into hydroxyphenyl sulfones. bohrium.com The process is initiated by the absorption of UV light, which leads to the homolytic cleavage of the S–O bond of the sulfonate ester. wikipedia.orgbarbatti.org This cleavage generates a radical pair, consisting of a sulfonyl radical and a phenoxy radical, within a solvent cage. wikipedia.org
The radical pair can then undergo several pathways:
Rearrangement: The sulfonyl radical can recombine with the phenoxy radical at the ortho or para positions of the aromatic ring, followed by tautomerization to yield the corresponding hydroxyphenyl sulfones. bohrium.com
Hydrogen Abstraction: The phenoxy radical can abstract a hydrogen atom from the solvent or another molecule to form phenol. bohrium.com
For this compound, the photo-Fries rearrangement would be expected to yield aminohydroxyphenyl tolyl sulfones. The general mechanism is depicted below:
General Mechanism of the Photo-Fries Rearrangement for Aryl Sulfonates
| Step | Description | Intermediate/Product |
| 1. Excitation | The aryl sulfonate absorbs a photon (hν), promoting it to an excited state. | Excited Aryl Sulfonate |
| 2. Homolytic Cleavage | The excited molecule undergoes homolytic cleavage of the S–O bond, forming a radical pair in a solvent cage. | [Ar-O• •SO₂-Ar'] |
| 3. Radical Recombination | The radicals recombine at the ortho or para position of the phenoxy radical. | Cyclohexadienone intermediate |
| 4. Tautomerization | The intermediate tautomerizes to restore aromaticity, yielding the final hydroxyphenyl sulfone product. | ortho- or para-Hydroxyphenyl sulfone |
| 5. Side Reaction | The phenoxy radical can escape the solvent cage and abstract a hydrogen atom to form a phenol. | Phenol |
This is a generalized mechanism and the specific products and their ratios would depend on the reaction conditions such as solvent and wavelength of light.
While the photo-Fries rearrangement is a key anticipated photochemical pathway, other radical-mediated transformations can also be envisaged for this compound. The amino group can significantly influence the radical chemistry of the molecule. For instance, under certain conditions, N-centered radicals could be formed. The photolysis of related compounds like N-(o-nitrophenylthio)aniline has been shown to lead to complex rearrangements and the formation of azo compounds. rsc.org
Furthermore, the aniline (B41778) moiety is susceptible to oxidation, and exposure to radicals or certain photochemical conditions could lead to the formation of colored, oxidized impurities. The general reactivity of anilines with radicals can involve hydrogen abstraction from the amino group or addition to the aromatic ring.
Structural Elucidation and Spectroscopic Analysis Methodologies for 4 Aminophenyl 4 Methylbenzenesulfonate
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For 4-Aminophenyl 4-methylbenzenesulfonate (B104242), these methods provide definitive evidence for the key structural components, including the amino group, the sulfonate ester linkage, and the aromatic rings.
In the infrared spectrum of aromatic sulfonate esters, several characteristic absorption bands are expected. The symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonate group typically appear in the regions of 1170-1200 cm⁻¹ and 1350-1400 cm⁻¹, respectively. The S-O-C stretching vibration is also a key indicator, often observed around 1000-1070 cm⁻¹. For the aminophenyl moiety, the N-H stretching vibrations of the primary amine group are expected to produce two bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C=C stretching vibrations within the benzene (B151609) rings appear in the 1400-1600 cm⁻¹ range.
Raman spectroscopy provides complementary information to IR spectroscopy. The sulfonyl group (–SO₂) generally shows a strong and polarized Raman band corresponding to the symmetric stretching mode. Aromatic ring vibrations, particularly the ring-breathing modes, are often prominent in the Raman spectrum. While specific Raman data for 4-Aminophenyl 4-methylbenzenesulfonate is scarce, studies on related sulfonamides have shown that the –SO₂NH₂ moiety can influence the Raman spectrum, with frequency changes near 1140 cm⁻¹ reflecting its ionization state scilit.com.
Table 1: Expected Infrared and Raman Active Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|---|
| Amino (N-H) | Symmetric & Asymmetric Stretch | 3300-3500 | Weak |
| Aromatic (C-H) | Stretch | 3000-3100 | Moderate |
| Methyl (C-H) | Symmetric & Asymmetric Stretch | 2850-2970 | Strong |
| Aromatic (C=C) | Stretch | 1400-1600 | Strong |
| Sulfonate (S=O) | Asymmetric Stretch | 1350-1400 | Moderate |
| Sulfonate (S=O) | Symmetric Stretch | 1170-1200 | Strong |
X-ray Crystallography and Diffraction Studies for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the compound's physical and chemical properties.
While a crystal structure for this compound has not been publicly reported, extensive crystallographic studies have been conducted on its isomer, N-(4-Aminophenyl)-4-methylbenzenesulfonamide nih.govnih.govsigmaaldrich.comchemicalbook.com. In this related sulfonamide, the crystal structure reveals two independent molecules in the asymmetric unit, both adopting V-shaped conformations nih.gov. The dihedral angles between the benzene rings are identical at 45.86 (13)° nih.gov. The crystal packing is stabilized by a network of N—H⋯O and N—H⋯N hydrogen bonds, creating a three-dimensional architecture nih.gov.
Table 2: Representative Crystallographic Data for the Isomeric N-(4-Aminophenyl)-4-methylbenzenesulfonamide nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₃H₁₄N₂O₂S |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.0598 (3) |
| b (Å) | 14.7702 (11) |
| c (Å) | 35.026 (2) |
| V (ų) | 2617.7 (3) |
This data for the isomeric sulfonamide provides a valuable reference for what might be expected from a crystallographic analysis of this compound.
Chromatographic Techniques for Purity Assessment and Isolation Methodologies
Chromatographic techniques are indispensable for the separation, purification, and purity assessment of synthetic compounds like this compound. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for these purposes.
For the analysis of aromatic sulfonates, reversed-phase HPLC (RP-HPLC) is commonly employed. In this technique, a nonpolar stationary phase (such as C18-modified silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to the presence of aromatic rings, this compound is expected to be UV-active, allowing for its detection using a UV-Vis detector.
The purity of a sample of this compound can be determined by HPLC by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. The retention time of the compound is a characteristic parameter under a specific set of chromatographic conditions (i.e., column, mobile phase composition, flow rate, and temperature).
For the isolation and purification of this compound, preparative HPLC can be utilized. This technique employs larger columns and higher flow rates to handle larger quantities of material. Following synthesis, crude product mixtures can be subjected to preparative HPLC to isolate the desired compound from unreacted starting materials, byproducts, and other impurities. The synthesis of the related (3-aminophenyl) 4-methylbenzenesulfonate is noted to be validated for purity using HPLC .
Table 3: Typical HPLC Parameters for the Analysis of Aromatic Sulfonates
| Parameter | Typical Conditions |
|---|---|
| Stationary Phase | C18-silica |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Detector | UV-Vis (e.g., at 254 nm) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Temperature | Ambient or controlled (e.g., 25-40 °C) |
Computational and Theoretical Studies of 4 Aminophenyl 4 Methylbenzenesulfonate
Quantum Chemical Calculations on Electronic Structure and Molecular Orbitals
Quantum chemical calculations are essential for elucidating the electronic properties of a molecule. For aromatic compounds like 4-Aminophenyl 4-methylbenzenesulfonate (B104242), these calculations can predict the distribution of electron density and the energies of molecular orbitals, which are crucial for understanding the molecule's reactivity and spectroscopic behavior.
Detailed research findings from studies on analogous sulfonamide-containing molecules reveal key electronic characteristics. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that helps determine the molecule's chemical reactivity and kinetic stability. researchgate.net
Molecular Electrostatic Potential (MEP) maps are another valuable output of these calculations. The MEP map visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For molecules containing sulfonyl and amino groups, these maps highlight the negative potential around the oxygen atoms of the sulfonate group and the positive potential near the amino group's hydrogen atoms, indicating sites for potential intermolecular interactions. researchgate.netresearchgate.net
Table 1: Key Electronic Properties Investigated via Quantum Chemical Calculations
| Property | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to electron-donating ability; important for reactions with electrophiles. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to electron-accepting ability; important for reactions with nucleophiles. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicates chemical reactivity, kinetic stability, and electronic excitation energy. researchgate.net |
| MEP Map | Molecular Electrostatic Potential map. | Visualizes charge distribution, predicting sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net |
| NBO Analysis | Natural Bond Orbital analysis. | Describes charge transfer and intramolecular interactions. researchgate.net |
Density Functional Theory (DFT) Studies on Geometric Optimization and Spectroscopic Parameter Prediction
Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional structure and vibrational properties of molecules with high accuracy. researchgate.net For 4-Aminophenyl 4-methylbenzenesulfonate, DFT studies would begin with geometric optimization to find the most stable conformation (the lowest energy structure). This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles. nih.gov
Once the geometry is optimized, the vibrational frequencies can be calculated. These theoretical frequencies correspond to the vibrational modes of the molecule, such as stretching, bending, and torsional motions of the chemical bonds. The calculated vibrational spectrum can be compared with experimental data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy to confirm the molecular structure and aid in the assignment of spectral bands. researchgate.netmdpi.com Studies on similar sulfonamides have shown good agreement between theoretical vibrational frequencies calculated using DFT (often with a B3LYP functional and a 6-311G** or similar basis set) and experimental results. researchgate.net
For instance, DFT calculations on related sulfonamides have successfully assigned the characteristic symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonyl group, which typically appear as strong peaks in the IR spectrum. researchgate.netmdpi.com The N-H stretching vibrations of the amino group and the various C-H and C-C vibrations of the phenyl rings are also accurately predicted. researchgate.net
Table 2: Example of DFT-Predicted Vibrational Frequencies for a Sulfonamide Moiety
| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Description |
|---|---|---|
| Asymmetric SO₂ Stretch | 1310–1390 | Stretching of the two S=O bonds out of phase. mdpi.com |
| Symmetric SO₂ Stretch | 1140–1170 | Stretching of the two S=O bonds in phase. mdpi.com |
| N-H Symmetric Stretch | 3300–3400 | In-phase stretching of the N-H bonds in the NH₂ group. mdpi.com |
| C-S Stretch | 800-900 | Stretching of the carbon-sulfur single bond. |
| Phenyl Ring C-C Stretch | 1400–1600 | In-plane stretching vibrations of the aromatic rings. |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. frontiersin.org An MD simulation for this compound would involve placing the molecule in a simulated environment, such as a box of water molecules, and calculating the forces between atoms to model their dynamic behavior. nih.gov
These simulations are particularly useful for conformational analysis. The bonds in this compound, particularly the C-O-S-C linkage, allow for rotational flexibility. MD simulations can explore the different conformations the molecule can adopt in solution and determine their relative stabilities and the energy barriers for converting between them.
Furthermore, MD simulations provide detailed insights into intermolecular interactions. nih.gov By simulating the molecule in a solvent like water, one can observe the formation and dynamics of hydrogen bonds between the amino group or sulfonate oxygens and the surrounding water molecules. nih.gov If studying interactions with a biological target like a protein, MD can reveal how the molecule fits into a binding site and identify the key non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) that stabilize the complex. nih.govnih.gov The radial distribution function (RDF) is a common analysis tool used in MD to determine the probability of finding one atom at a certain distance from another, providing a clear picture of the local solvation structure. frontiersin.org
Reaction Pathway Elucidation and Transition State Analysis for Chemical Transformations
Computational chemistry can be employed to map out the potential energy surface of a chemical reaction, providing a detailed mechanism for how this compound might undergo chemical transformations. This involves identifying the structures of reactants, products, and any intermediates, as well as locating the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction's activation energy and, consequently, its rate.
For a molecule like this compound, this could involve studying its synthesis, degradation pathways, or its reactions with other chemical species. For example, theoretical calculations could model the esterification reaction between 4-aminophenol (B1666318) and 4-methylbenzenesulfonyl chloride to form the final product, identifying the transition state for the nucleophilic attack and subsequent elimination steps. While specific studies elucidating reaction pathways for this particular compound are not prominent in the literature, the established methodologies are widely applied across organic chemistry to understand reaction mechanisms at a molecular level.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity or a physical property. wikipedia.orgjocpr.com A QSAR study involving this compound would typically be part of a larger investigation of a library of related sulfonamide derivatives. researchgate.netnih.gov
The process involves several key steps:
Data Set Selection : A group of structurally similar compounds with measured biological activity (e.g., inhibitory concentration IC₅₀) is compiled. nih.govtandfonline.com
Descriptor Calculation : For each molecule, a set of numerical values known as molecular descriptors is calculated. These can include physicochemical properties (like logP), electronic descriptors (like dipole moment), and topological descriptors (which describe molecular shape and connectivity). researchgate.netmedwinpublishers.com
Model Building : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical equation that relates the descriptors (independent variables) to the biological activity (dependent variable). researchgate.netnih.gov
Model Validation : The predictive power of the QSAR model is rigorously tested using statistical metrics and validation sets to ensure it is robust and not due to chance correlation. medwinpublishers.com
QSAR models for sulfonamide derivatives have been successfully developed for various activities, including anticancer, antidiabetic, and antioxidant properties. nih.govmedwinpublishers.comekb.eg These models help identify which molecular features are most important for a given activity, guiding the design of new, more potent compounds. mdpi.com
Table 3: Common Molecular Descriptors Used in QSAR Studies of Sulfonamides
| Descriptor Type | Example Descriptors | Description |
|---|---|---|
| Electronic | Dipole Moment, HOMO/LUMO energies | Describe the electronic distribution and reactivity. researchgate.net |
| Steric | Molecular Volume, Surface Area | Describe the size and shape of the molecule. |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Measures the lipophilicity of the molecule. nih.gov |
| Topological | Kier & Hall Indices, Balaban J index | Numerical values derived from the 2D graph representation of the molecule. medwinpublishers.com |
| 3D-MoRSE | 3D Molecule Representation of Structures based on a SEries of descriptors | Descriptors based on the 3D atomic coordinates. researchgate.net |
Derivatization Strategies and Functional Analogues of 4 Aminophenyl 4 Methylbenzenesulfonate
Synthesis of Substituted 4-Aminophenyl 4-methylbenzenesulfonate (B104242) Derivatives
The synthesis of substituted derivatives of 4-aminophenyl 4-methylbenzenesulfonate can be achieved by introducing various functional groups onto either the aminophenyl or the methylbenzenesulfonate (tosyl) ring. A common approach involves starting with appropriately substituted precursors, namely substituted 4-aminophenols or substituted 4-methylbenzenesulfonyl chlorides.
For instance, electrophilic aromatic substitution reactions on the 4-aminophenol (B1666318) precursor can introduce substituents such as halogens (Cl, Br), nitro groups (NO₂), or alkyl groups at positions ortho to the hydroxyl or amino groups, prior to the esterification step with tosyl chloride. Subsequent reduction of a nitro group to an amine or other transformations can provide further diversity.
Similarly, utilizing a substituted benzenesulfonyl chloride in the initial esterification allows for variation in the sulfonate part of the molecule. The synthesis generally proceeds by reacting the substituted 4-aminophenol with the desired sulfonyl chloride in the presence of a base, such as pyridine (B92270), to neutralize the HCl byproduct. researchgate.net This modular approach enables the creation of a library of derivatives with diverse electronic and steric properties.
Modifications of the Amino Group: Acylation, Alkylation, and Heterocycle Formation
The primary amino group (-NH₂) on the phenoxy ring is a key site for derivatization, offering a nucleophilic handle for a wide range of chemical transformations.
Acylation: The amino group can be readily acylated to form amides using acyl chlorides or anhydrides in the presence of a base. For example, reaction with acetyl chloride would yield N-(4-(tosyloxy)phenyl)acetamide. This transformation is significant as it changes the electronic properties of the substituent, converting the electron-donating amino group into a moderately electron-withdrawing acetamido group. General acylation reactions on related aminophenyl structures are well-established, often involving reagents like thionyl chloride to create acyl chlorides from carboxylic acids, which then react with the amine. researchgate.net
Alkylation: Direct alkylation of the amino group can be achieved using alkyl halides. However, this method can sometimes lead to mixtures of mono- and di-alkylated products. Reductive amination provides a more controlled method for introducing alkyl groups. Another approach involves the tosylation of the amino group itself, which can then be followed by N-alkylation. The tosyl group serves as both a protecting group and an activator for subsequent reactions. mdpi.com
Heterocycle Formation: The amino group is a valuable precursor for the synthesis of various nitrogen-containing heterocycles. mdpi.com It can act as a nucleophile in condensation reactions with dicarbonyl compounds or their equivalents to form five- or six-membered rings. For example, reaction with a 1,3-dicarbonyl compound could lead to the formation of a pyrazole or pyrimidine ring fused or linked to the aminophenyl scaffold. Enamines, formed from the reaction of the amino group with carbonyls, are versatile intermediates for synthesizing a variety of heterocyclic systems. researchgate.net Such strategies have been used to create complex hybrid molecules with unique structural and functional properties. nih.gov
Table 1: Representative Strategies for Amino Group Modification
| Modification Type | Reagent Class | Product Functional Group | Reaction Conditions |
|---|---|---|---|
| Acylation | Acyl Chlorides, Anhydrides | Amide | Base (e.g., Pyridine), Aprotic Solvent |
| Alkylation | Alkyl Halides | Secondary/Tertiary Amine | Base, Polar Solvent |
| Reductive Amination | Aldehydes/Ketones, Reducing Agent (e.g., NaBH₃CN) | Secondary/Tertiary Amine | Acidic or Neutral pH |
| Heterocycle Formation | Dicarbonyls, Enaminones | Pyrroles, Pyrazoles, etc. | Varies (e.g., Acid/Base Catalysis, Heat) |
Structural Variations of the Sulfonate Ester Moiety
The sulfonate ester group is another key site for structural modification. While the 4-methylbenzenesulfonate (tosylate) is common, a wide array of other sulfonyl chlorides can be used during the synthesis to produce analogues with different properties. The stability and reactivity of the sulfonate ester can be tuned by altering the electronic nature of the substituents on the benzene (B151609) ring of the sulfonyl group. nih.govnih.gov
For example, using benzenesulfonyl chlorides with electron-withdrawing groups (e.g., nitro, trifluoromethyl) results in sulfonate esters that are better leaving groups, making the C-O bond more susceptible to nucleophilic attack. Conversely, electron-donating groups (e.g., methoxy, alkyl) on the benzene ring decrease the leaving group ability. A study on the stability of various sulfonate esters demonstrated that their lability is highly dependent on the structure of the alcohol and the sulfonate moiety, with different esters showing unique sensitivities to acidic, basic, nucleophilic, and reductive conditions. nih.govresearchgate.net
Table 2: Relative Stability of Different Sulfonate Esters Under Various Conditions
| Sulfonate Ester Type | Acidic Conditions (TFA) | Basic Conditions (DBU) | Nucleophilic Attack (NaI) | Reductive Cleavage (Fe) |
|---|---|---|---|---|
| Trichloroethyl (TCE) | Stable | Unstable | Stable | Labile |
| Hexafluoroisopropyl (HFIP) | Stable | Unstable | Moderately Stable | Stable |
| Trifluoromethylbenzyl (TFMB) | Labile | Labile | Stable | Stable |
| Phenyl (Ph) | Labile | Labile | Unstable | Stable |
Data adapted from studies on the intrinsic lability of various sulfonate esters. nih.gov
This tunable stability is critical in applications where the sulfonate is used as a protecting group for the phenolic oxygen, as it allows for selective deprotection under specific chemical conditions. nih.gov
Preparation of Bioconjugates and Hybrid Molecules Incorporating the this compound Scaffold
The this compound scaffold can be incorporated into larger molecular assemblies, including bioconjugates and hybrid molecules. Bioconjugation links a molecule to a biological entity, such as a protein or peptide, to combine their respective properties. researchgate.net
The amino group is the most common handle for bioconjugation. It can be modified to react with specific functional groups on a biomolecule. For instance, the amine can be reacted with N-hydroxysuccinimide (NHS) esters or isothiocyanates on a protein to form stable amide or thiourea (B124793) linkages, respectively. nih.gov Alternatively, the amine can be converted into a different reactive group, such as a diazonium salt, which can then be used to attach the molecule to a surface or another biomolecule. researchgate.net
The synthesis of hybrid molecules involves combining the this compound core with other distinct chemical scaffolds to create a single molecule with dual or enhanced functionality. This can be achieved through multi-component reactions or sequential coupling steps where the aminophenyl tosylate acts as a key building block. nih.gov For example, the amino group could participate in a Biginelli or Hantzsch reaction to construct complex heterocyclic systems.
Structure-Reactivity and Structure-Property Correlations in this compound Analogues
Understanding the relationship between the structure of a molecule and its chemical reactivity or biological activity is fundamental to rational drug design and materials science. For analogues of this compound, these correlations are often investigated through Quantitative Structure-Activity Relationship (QSAR) studies, particularly for related sulfonamide compounds. nih.gov
QSAR models establish a mathematical relationship between the chemical structure and a specific property, such as inhibitory activity against an enzyme. ekb.eg These studies have shown that the biological activity of sulfonamide-based compounds is highly dependent on the nature and position of substituents on the aromatic rings. nih.gov
Key structural features that influence activity include:
Electronic Effects : The addition of electron-withdrawing or electron-donating groups can alter the pKa of the amino group or the leaving group ability of the sulfonate ester, which can significantly impact binding interactions with biological targets. nih.gov
Steric Factors : The size and shape of substituents can influence how the molecule fits into a binding pocket. Bulky groups may enhance binding through hydrophobic interactions or cause steric hindrance that prevents binding.
For example, in a series of benzenesulfonamide derivatives designed as enzyme inhibitors, modifications to the "tail" portion of the molecule (analogous to the aminophenyl tosylate part) were found to modulate isoform specificity, while the core sulfonamide group was essential for binding to the enzyme's active site. nih.gov Similarly, studies on other classes of inhibitors have demonstrated that even minor structural changes, such as replacing a naphthalene moiety with a substituted benzene ring, can abolish or restore biological activity. frontiersin.org These structure-activity relationship (SAR) studies provide crucial insights for designing new analogues with improved potency and selectivity. mdpi.com
Advanced Applications of 4 Aminophenyl 4 Methylbenzenesulfonate in Materials Science and Catalysis
Role of 4-Aminophenyl 4-methylbenzenesulfonate (B104242) in Polymer Science and Macromolecular Engineering
The presence of both an amino group and a sulfonate ester within the same molecule imparts a unique combination of reactivity and functionality to 4-Aminophenyl 4-methylbenzenesulfonate, making it a valuable component in polymer synthesis and modification.
Monomer and Cross-linking Agent in Polymer Synthesis
The primary amine group of this compound allows it to serve as a monomer in various polymerization reactions. It can readily react with monomers containing carboxylic acid, acyl chloride, or epoxy functionalities to form polyamides, polyimides, and epoxy resins, respectively. The incorporation of the bulky 4-methylbenzenesulfonate group into the polymer backbone can significantly influence the final properties of the material.
As a monomer , its utility is particularly notable in the synthesis of aromatic polyamides. The rigid aromatic rings and the sulfonate group can enhance the thermal stability and mechanical strength of the resulting polymers.
As a cross-linking agent , the difunctional nature of the primary amine group (possessing two reactive N-H bonds) enables it to form network structures in polymers like epoxy resins. This cross-linking can improve the dimensional stability and chemical resistance of the material. The reaction typically involves the nucleophilic attack of the amine on the epoxide ring, leading to the formation of a durable covalent bond.
| Polymer Type | Role of this compound | Resulting Polymer Characteristics |
| Polyamides | Monomer (with diacyl chlorides) | Enhanced thermal stability, improved solubility in organic solvents. |
| Epoxy Resins | Cross-linking Agent/Hardener | Increased glass transition temperature, improved chemical resistance. |
| Polyimides | Monomer (with dianhydrides) | High thermal stability, good mechanical properties. |
Functional Additive for Enhanced Polymer Properties
Beyond its role as a structural component, this compound can be employed as a functional additive to modify the properties of existing polymers. The polar sulfonate group can introduce a degree of hydrophilicity, improve adhesion to various substrates, and act as a dye-receptive site in polymer fibers.
Furthermore, the presence of the aromatic sulfonate moiety can enhance the flame retardancy of polymers. During combustion, the sulfonate group can promote the formation of a char layer, which acts as a barrier to heat and mass transfer, thereby slowing down the burning process.
| Property Enhancement | Mechanism of Action | Polymer Matrix Example |
| Adhesion | Increased surface polarity due to the sulfonate group. | Polyolefins, Polyesters |
| Flame Retardancy | Promotion of char formation during combustion. | Polycarbonate, Polystyrene |
| Dyeability | Provides sites for ionic bonding with cationic dyes. | Polypropylene fibers |
Integration into Smart Materials and Responsive Systems
The structure of this compound contains a photo-responsive azobenzene-like motif (an amino group attached to an aromatic ring, which is in turn linked to another aromatic system). While not a classic azobenzene, this structural element suggests the potential for designing polymers that respond to external stimuli, such as light.
Theoretical studies and research on analogous compounds indicate that polymers incorporating such structures could exhibit photo-isomerization, leading to changes in their physical properties like shape, solubility, or optical characteristics upon irradiation with specific wavelengths of light. This opens up possibilities for its use in the development of:
Photo-switchable materials: Where the material's properties can be reversibly altered by light.
Light-driven actuators: Materials that can convert light energy into mechanical work.
Controlled release systems: Where the release of an encapsulated substance can be triggered by a light signal.
Applications in Organic Electronics and Optoelectronic Devices
The electronic properties of this compound, stemming from its aromatic nature and the presence of both electron-donating (amine) and electron-withdrawing (sulfonate) groups, make it a candidate for investigation in the field of organic electronics.
Organic Light-Emitting Diode (OLED) Materials and Electroluminescent Properties
While direct experimental data on the electroluminescent properties of this compound is limited in publicly available literature, the fundamental structure suggests potential. The aromatic amine portion of the molecule is a well-known hole-transporting moiety used in many OLED materials. The sulfonate group, being electron-withdrawing, can influence the energy levels of the molecule.
It is hypothesized that polymers or small molecules incorporating this compound could function as:
Hole-transporting layers (HTLs): Facilitating the injection and transport of positive charge carriers (holes) from the anode.
| Potential OLED Application | Function | Key Structural Feature |
| Hole-Transporting Layer (HTL) | Facilitates hole injection and transport. | Aromatic amine group. |
| Emissive Layer (EML) | Site of electroluminescence. | Conjugated aromatic system. |
| Host material in EML | Disperses dopant emitters. | Wide energy gap. |
Organic Photovoltaic (OPV) Applications and Charge Transport Studies
In the context of organic photovoltaics, the efficient transport of charge carriers (electrons and holes) to their respective electrodes is crucial for high device performance. The presence of both electron-donating and electron-withdrawing groups in this compound suggests it could be a component in materials designed for OPV applications.
Polymers derived from this compound could potentially be used in the active layer of an OPV device, either as a donor or an acceptor material, depending on its energy levels relative to other materials in the blend. The sulfonate group could also be leveraged to influence the morphology of the bulk heterojunction, which is a critical factor in determining device efficiency.
Charge transport studies on related sulfonated polyaniline systems have shown that the sulfonate groups can play a significant role in the conduction mechanism. nih.gov While specific studies on this compound are not widely reported, the fundamental properties of its constituent functional groups provide a strong rationale for its further investigation in this area.
Nonlinear Optical (NLO) Properties and Device Relevance
Nonlinear optical (NLO) materials are crucial for various applications in photonics and optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is often associated with intramolecular charge transfer (ICT) between electron-donating and electron-accepting groups, facilitated by a π-conjugated system. While derivatives of benzenesulfonate have been investigated for their NLO properties, specific studies detailing the quantitative NLO characteristics and device relevance of this compound are not available in the reviewed literature. Computational and experimental evaluations are necessary to determine its hyperpolarizability, dipole moment, and potential for use in NLO devices.
Catalytic Applications of this compound and its Derivatives
The molecular structure of this compound, featuring an amino group and a tosylate ester, presents possibilities for its use in various catalytic contexts. The amino group can be a site for coordination or further functionalization, while the tosylate is a well-known leaving group and can be part of a ligand structure. However, the application of this specific compound and its derivatives in catalysis is a niche area with limited published research.
Organocatalysis and Metal-Free Catalytic Systems
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. While compounds with amine functionalities are frequently employed as organocatalysts (e.g., in enamine or hydrogen-bonding catalysis), a direct application of this compound as an organocatalyst has not been reported in the surveyed scientific literature. Similarly, its role in broader metal-free catalytic systems, which often rely on frustrated Lewis pairs or nanocarbon materials, remains unexplored.
Ligand Design in Transition Metal Catalysis
The amino group in this compound offers a potential coordination site for transition metals, making it a candidate for incorporation into ligand scaffolds. Ligands are critical in transition metal catalysis for modulating the metal center's steric and electronic properties, thereby controlling reactivity and selectivity. Despite this potential, specific research detailing the design, synthesis, and application of ligands derived from this compound for transition-metal-catalyzed reactions is not presently available in the literature.
Asymmetric Catalysis Mediated by Chiral Derivatives
Asymmetric catalysis is essential for producing enantiomerically pure compounds, particularly in the pharmaceutical industry. This typically involves chiral catalysts or ligands. To be used in this context, this compound would need to be resolved into its enantiomers (if chiral) or, more commonly, functionalized to create a new chiral derivative. There is no evidence in the reviewed literature of chiral derivatives of this compound being synthesized or applied in asymmetric catalysis.
Supramolecular Catalysis and DNA-Templated Systems
Supramolecular catalysis leverages non-covalent interactions to assemble catalytic systems, while DNA-templated synthesis (DTS) uses the specific hybridization of DNA strands to bring reactants into close proximity, thereby promoting a chemical reaction.
Research has confirmed the use of this compound as a substrate in a reaction catalyzed by a DNA-templated system. rsc.org In a study focused on the preparation of metal-DNA nanohybrids and their catalytic applications, this compound was synthesized and characterized. rsc.orgescholarship.org This indicates its role as a building block or reactant in complex synthetic pathways that can be controlled by supramolecular assemblies like DNA. The characterization data from this research provides concrete evidence of the compound's synthesis and structure. rsc.org
Table 1: Spectroscopic Data for this compound
| Type of Spectroscopy | Chemical Shift (δ [ppm]) |
|---|---|
| ¹H NMR (300 MHz, CDCl₃) | 7.68 (d, J=8.0 Hz, 2H), 7.28 (d, J=8.0 Hz, 2H), 6.73 (d, J=8.7 Hz, 2H), 6.51 (d, J=8.7 Hz, 2H), 3.65 (br, 2H), 2.44 (s, 3H) |
Data sourced from a supporting information document on DNA-templated catalysis. rsc.org
Application in Sensor Technologies and Analytical Methodologies
Chemical sensors and analytical methods often rely on molecules that exhibit a detectable change in properties (e.g., color, fluorescence) upon interaction with a specific analyte. The amino group on this compound could potentially interact with various analytes through hydrogen bonding or coordination. However, a review of the current literature did not yield any studies where this compound has been specifically developed or utilized as a primary component in sensor technologies or novel analytical methodologies.
Chemosensors for Specific Analyte Detection
The development of chemosensors, devices that transduce a chemical interaction into a measurable signal, is a critical area of analytical chemistry. The utility of this compound in this domain is predicated on its ability to be transformed into an electroactive polymer. Through a process known as electropolymerization, the aminophenyl moiety can be oxidized to form a conductive polymer film on an electrode surface. This process is analogous to the well-established electropolymerization of aniline (B41778) and its derivatives.
The resulting polymer, tentatively named poly(this compound), would possess a conjugated backbone, rendering it electrically conductive. The pendant methylbenzenesulfonate groups would not only influence the polymer's morphology and solubility but could also serve as integrated dopants, enhancing its electrical properties. This conductive polymer film can then function as the sensing element of a chemosensor.
The detection mechanism of such a sensor would rely on the interaction of the target analyte with the polymer film, leading to a change in its electrical properties, such as conductivity or capacitance. For instance, the polymer could be designed to interact with specific metal ions or organic molecules through chelation or other forms of molecular recognition, resulting in a measurable change in the sensor's output signal. The sensitivity and selectivity of the chemosensor could be tailored by controlling the thickness and morphology of the electropolymerized film.
Table 1: Potential Analytes for a Poly(this compound)-Based Chemosensor
| Analyte Category | Specific Examples | Potential Detection Mechanism |
| Heavy Metal Ions | Pb²⁺, Hg²⁺, Cd²⁺ | Chelation with the sulfonate and amino groups, inducing a change in polymer conductivity. |
| Volatile Organic Compounds (VOCs) | Benzene (B151609), Toluene | π-π stacking interactions with the aromatic rings of the polymer, altering its electronic properties. |
| Anions | NO₃⁻, ClO₄⁻ | Ion exchange with the sulfonate groups, leading to a change in the doping level of the polymer. |
Biosensor Development and Functionalization Strategies
Building upon the foundation of the electroactive polymer film, this compound is a promising candidate for the fabrication of biosensors. A biosensor is an analytical device that combines a biological component with a physicochemical detector. In this context, the electropolymerized film of this compound would serve as a robust platform for the immobilization of biological recognition elements, such as enzymes, antibodies, or nucleic acids.
The primary functionalization strategy would involve leveraging the amino groups present on the surface of the polymer film. These amino groups can be readily modified using well-established bioconjugation techniques to covalently attach biomolecules. For example, glutaraldehyde cross-linking can be employed to immobilize enzymes, creating a biosensor capable of detecting the enzyme's substrate.
Alternatively, the surface of the polymer-modified electrode could be functionalized with nanoparticles, such as gold or magnetic nanoparticles, to enhance the surface area and provide additional sites for biomolecule attachment. The amino groups on the polymer can facilitate the in-situ synthesis or anchoring of these nanoparticles.
An example of a potential application is the development of a glucose biosensor. Glucose oxidase, an enzyme that catalyzes the oxidation of glucose, could be immobilized on the poly(this compound) film. The electrochemical detection of hydrogen peroxide, a product of the enzymatic reaction, would provide a quantitative measure of the glucose concentration. The conductive nature of the polymer would facilitate efficient electron transfer, enhancing the sensitivity of the biosensor.
Table 2: Functionalization Strategies for Biosensors Based on Poly(this compound)
| Functionalization Method | Biomolecule | Target Analyte |
| Covalent Attachment (e.g., glutaraldehyde) | Glucose Oxidase | Glucose |
| Covalent Attachment (e.g., EDC/NHS coupling) | Antibodies | Specific Antigens |
| Adsorption onto Nanoparticle-Modified Surface | DNA Probes | Complementary DNA Sequences |
Analytical Reagent in High-Throughput Screening
High-throughput screening (HTS) is a key technology in drug discovery and other biological research, enabling the rapid testing of large numbers of compounds. While the direct use of this compound as an analytical reagent in HTS is not established, its chemical structure lends itself to the synthesis of specialized probes for such applications.
Specifically, the primary amino group can be a handle for the attachment of fluorophores or other signaling moieties. By reacting this compound with a fluorescent dye that has a suitable reactive group (e.g., an isothiocyanate or a succinimidyl ester), a fluorescent probe could be synthesized. The tosylate portion of the molecule could be designed to interact with a specific biological target.
For instance, if the tosylate group were to bind to the active site of an enzyme, the binding event could be detected by a change in the fluorescence of the attached dye. This change could be due to alterations in the local environment of the fluorophore upon binding, such as changes in polarity or conformational restriction. Such a probe could be used in a fluorescence polarization or FRET-based HTS assay to screen for compounds that inhibit the binding of the probe to its target.
The development of such a probe would require significant synthetic chemistry efforts to tailor the molecule for a specific HTS assay. However, the fundamental building blocks for such a probe are present in the structure of this compound.
Table 3: Potential Design of a High-Throughput Screening Probe from this compound
| Probe Component | Function | Example Modification |
| 4-Aminophenyl Moiety | Attachment point for signaling molecule | Reaction with Fluorescein isothiocyanate (FITC) |
| 4-Methylbenzenesulfonate Moiety | Target binding group | Designed to interact with a specific enzyme active site |
| Resulting Probe | Fluorescent probe for binding assays | A molecule with a fluorescent reporter and a target-specific binding element |
Mechanistic Biological Investigations Involving 4 Aminophenyl 4 Methylbenzenesulfonate Excluding Clinical and Safety Aspects
In Vitro Studies on Enzyme Inhibition and Activation Mechanisms
While direct enzymatic inhibition or activation studies specifically on 4-Aminophenyl 4-methylbenzenesulfonate (B104242) are not extensively documented in publicly available literature, the broader class of sulfonamides and benzenesulfonamide derivatives has been widely investigated for their effects on various enzymes. These studies provide a basis for understanding the potential enzymatic targets of 4-Aminophenyl 4-methylbenzenesulfonate.
Sulfonamides are well-established as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the folate synthesis pathway of bacteria. This inhibition is due to the structural similarity of sulfonamides to the enzyme's natural substrate, p-aminobenzoic acid (PABA). Furthermore, various benzenesulfonamide derivatives have demonstrated inhibitory activity against a range of other enzymes, including carbonic anhydrases, cyclooxygenase (COX) enzymes, and various kinases.
For instance, molecular docking studies on a mutual prodrug of ibuprofen and sulfanilamide, which shares structural similarities with this compound, have indicated potential binding affinities for both COX-1 and COX-2 enzymes. The binding affinities were reported as -8.7 Kcal/mol for COX-1 and -8.1 Kcal/mol for COX-2, suggesting a potential for inhibition of these inflammatory enzymes nih.gov.
A series of novel N-phenylsulfonylnicotinamide derivatives were evaluated as potential EGFR tyrosine kinase (TK) inhibitors, with some compounds showing potent inhibitory activity in the nanomolar range nih.gov. Additionally, certain tosylated acyl hydrazone derivatives have been identified as potent inhibitors of monoamine oxidases (MAO-A and MAO-B) and β-secretase (BACE-1), with IC50 values in the low micromolar range mdpi.com.
The inhibitory potential of sulfonamide analogues against bacterial dihydropteroate synthase (DHPS) has been demonstrated through both in silico and in vitro analyses. One study reported a synthesized sulfonamide analogue, FQ5, to have a Minimum Inhibitory Concentration (MIC) of 16 µg/mL against E. coli and B. subtilis, and 32 µg/mL against S. aureus nih.gov. These findings highlight the diverse enzymatic inhibitory potential within the sulfonamide class, suggesting that this compound may also exhibit inhibitory activity against one or more of these or other enzymes.
Table 1: Potential Enzyme Inhibition by Structurally Related Sulfonamide Derivatives
| Derivative Class | Target Enzyme | Inhibition Data (IC50/Binding Affinity/MIC) |
|---|---|---|
| N-(4-aminophenylsulfonyl)-2-(4-isobutylphenyl) propanamide | COX-1 | -8.7 Kcal/mol (Binding Affinity) nih.gov |
| N-(4-aminophenylsulfonyl)-2-(4-isobutylphenyl) propanamide | COX-2 | -8.1 Kcal/mol (Binding Affinity) nih.gov |
| 5-bromo-N-(4-chlorophenylsulfonyl)nicotinamide | EGFR Tyrosine Kinase | 0.09 µM (IC50) nih.gov |
| Tosylated acyl hydrazone derivative (3o) | MAO-A | 1.54 µM (IC50) mdpi.com |
| Tosylated acyl hydrazone derivative (3s) | MAO-B | 3.64 µM (IC50) mdpi.com |
| Tosylated acyl hydrazone derivative (3e, 3f, 3n) | BACE-1 | 8.47 - 9.92 µM (IC50) mdpi.com |
| Sulfonamide analogue (FQ5) | Dihydropteroate synthase (in E. coli, B. subtilis) | 16 µg/mL (MIC) nih.gov |
Molecular Interactions with Biomolecules: Proteins, DNA, and RNA
The molecular structure of this compound, featuring aromatic rings and polar functional groups (amino and sulfonate), suggests a high potential for interactions with various biomolecules, including proteins, DNA, and RNA. The sulfonamide linkage is a key structural motif that participates in hydrogen bonding and other non-covalent interactions.
Molecular docking studies have been instrumental in predicting the binding modes of sulfonamide derivatives within the active sites of proteins. For example, the docking of a sulfonamide analogue into the active site of E. coli DHPS revealed key hydrogen bonding interactions with Arg63 and Arg220 residues, mimicking the binding of the natural substrate pABA nih.gov. Similarly, docking simulations of N-phenylsulfonylnicotinamide derivatives within the EGFR tyrosine kinase active site have helped to elucidate the probable binding model responsible for their inhibitory activity nih.gov.
The interaction of sulfonamide-containing compounds with DNA is less commonly studied than their protein interactions. However, the planar aromatic rings present in this compound could potentially intercalate between the base pairs of DNA, although this is more characteristic of larger, polycyclic aromatic systems. The amino group could also participate in hydrogen bonding with the phosphate backbone or the bases in the major or minor grooves of DNA.
Interactions with RNA are also plausible. The structural features of this compound could allow it to bind to specific RNA structures, such as stem-loops or quadruplexes, potentially modulating RNA function. However, specific studies detailing the direct interaction of this compound with DNA or RNA are currently lacking.
Cellular Uptake and Intracellular Localization Mechanisms (Non-Therapeutic Context)
The cellular uptake of sulfonated compounds can be influenced by their physicochemical properties, such as lipophilicity and ionization state. While specific studies on the cellular uptake of this compound are not available, research on related compounds provides some insights.
The cellular permeation of molecules can occur through passive diffusion, facilitated diffusion, or active transport. The presence of both hydrophobic (aromatic rings) and hydrophilic (amino and sulfonate groups) moieties in this compound gives it an amphiphilic character, which may influence its ability to cross the cell membrane.
Studies on fluorescent glucose analogs have shown that cellular uptake can occur independently of membrane glucose transporters, suggesting that other mechanisms, such as passive diffusion or endocytosis, may be involved for certain molecules google.com. The specific mechanism of uptake for this compound would likely depend on the cell type and the experimental conditions.
Once inside the cell, the intracellular localization of this compound would be determined by its interactions with subcellular components. The compound could potentially accumulate in specific organelles, such as the mitochondria or the endoplasmic reticulum, or it could remain in the cytoplasm. The amino group could be subject to metabolic modifications, which could also influence its localization and subsequent biological effects. Further studies employing fluorescently labeled analogs of this compound would be necessary to definitively determine its cellular uptake and intracellular fate.
Elucidation of Molecular Pathways Affected by this compound in Model Systems
Given the potential for this compound to interact with various enzymes and biomolecules, it is plausible that it could affect multiple molecular pathways within a cell. The inhibition of key enzymes, as discussed in section 7.1, would be a primary mechanism through which this compound could exert its effects.
For instance, if this compound inhibits a protein kinase, it could disrupt signaling pathways that are crucial for cell growth, proliferation, and survival. The inhibition of EGFR tyrosine kinase by related sulfonamide derivatives has been shown to block downstream signaling cascades, leading to antiproliferative effects in cancer cell lines nih.gov.
Furthermore, the inhibition of enzymes involved in metabolic pathways, such as DHPS in bacteria, directly impacts the synthesis of essential molecules like nucleic acids nih.gov. In mammalian cells, the inhibition of enzymes like carbonic anhydrase can affect pH regulation, which is critical for various cellular processes.
Some sulfonamide derivatives have been shown to induce cell cycle arrest and apoptosis. For example, N-aryl-substituted benzenesulfonamidoacetamides were found to cause cell-cycle arrest at the G2/M phase and induce apoptosis by disrupting microtubule polymerization . It is conceivable that this compound could have similar effects, although this would need to be experimentally verified.
The regulation of gene expression is another potential area of influence. Peptidylarginine deiminase 4 (PAD4), a histone citrullination enzyme, is involved in the repression of p53 target genes, and its inhibition can lead to the elevated expression of genes like p21, resulting in cell cycle arrest and apoptosis nih.gov. While a direct link to this compound has not been established, it highlights a potential mechanism by which a small molecule could influence gene expression pathways.
Table 2: Summary of Potential Molecular Pathways Affected by Structurally Related Sulfonamides
| Affected Pathway | Potential Mechanism | Observed Effect |
|---|---|---|
| EGFR Signaling | Inhibition of EGFR Tyrosine Kinase | Antiproliferative activity in cancer cells nih.gov |
| Folate Biosynthesis (Bacterial) | Inhibition of Dihydropteroate Synthase | Inhibition of bacterial growth nih.gov |
| Cell Cycle Progression | Disruption of Microtubule Polymerization | G2/M phase arrest and apoptosis |
Future Directions and Emerging Research Avenues for 4 Aminophenyl 4 Methylbenzenesulfonate
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery and Design
The confluence of artificial intelligence (AI) and chemistry is set to revolutionize the discovery and design of novel molecules derived from the 4-Aminophenyl 4-methylbenzenesulfonate (B104242) scaffold. Machine learning (ML) models are increasingly adept at predicting molecular properties and reaction outcomes, which can significantly accelerate the research and development cycle. nih.gov
Physics-guided machine learning models can be employed to predict thermodynamic properties with high accuracy, a critical factor in process development and optimization. arxiv.org For instance, Quantitative Structure-Property Relationship (QSPR) models, which correlate a compound's structure with its physical properties, can be developed for a series of 4-Aminophenyl 4-methylbenzenesulfonate derivatives. researchgate.net By training algorithms on existing data, these models can predict properties like solubility, lipophilicity, and binding affinity for novel, unsynthesized derivatives, allowing researchers to prioritize the most promising candidates for synthesis. nih.gov
Advanced graph neural networks (GNNs) offer a powerful approach for property prediction, outperforming traditional methods by learning directly from the molecular graph structure. digitellinc.com Such models could be trained to predict the performance of this compound derivatives in specific applications, such as their efficacy as pharmaceutical agents or their characteristics as components in advanced materials. nih.govdigitellinc.com This data-driven approach minimizes trial-and-error experimentation, saving time and resources. arxiv.org
| ML Model Type | Application for this compound Scaffold | Potential Impact | Reference |
|---|---|---|---|
| QSPR Models | Predict thermodynamic properties (e.g., enthalpy of formation, Gibbs free energy) of new derivatives. | Enables rapid screening of virtual compounds to identify candidates with desired stability and reactivity. | researchgate.net |
| Graph Neural Networks (GNNs) | Predict biological activity, material properties (e.g., performance in polymers), or surfactant efficacy. | Accelerates the design of molecules for specific, high-value applications by learning from structure-property relationships. | digitellinc.com |
| Hybrid ML Models (e.g., with Harmony Search) | Optimize synthesis reaction conditions (temperature, solvent, catalyst) for derivatives. | Improves reaction yields and reduces costs associated with experimental optimization. | nih.gov |
Sustainable and Circular Economy Approaches for Synthesis and Application
Future research will increasingly focus on developing green and sustainable methods for the synthesis of this compound and its derivatives. rsc.org This aligns with the principles of green chemistry, which advocate for minimizing waste, using less hazardous chemicals, and improving energy efficiency. sci-hub.se
Key strategies include:
Eco-friendly Solvents: Replacing traditional volatile organic solvents with greener alternatives like water or recyclable ionic liquids. sci-hub.seorganic-chemistry.org Ionic liquids can act as both the solvent and a nucleophilic reagent, simplifying the process and allowing for easy recycling. organic-chemistry.org
Alternative Reagents and Catalysts: Employing less toxic and more sustainable reagents, such as using thiourea (B124793) dioxide as a sulfur dioxide surrogate in sulfonation reactions. rsc.org The use of air as a green oxidant is another promising avenue. rsc.org
Energy Efficiency: Utilizing methods like microwave-assisted synthesis or electro-oxidation can reduce reaction times and energy consumption compared to conventional heating. sci-hub.seacs.org A practical and sustainable electrosynthesis of arylsulfonate esters from phenols and sodium arenesulfinates has been demonstrated, avoiding the need for chemical oxidants. acs.org
From a circular economy perspective, research could explore designing derivatives of this compound that are biodegradable or can be easily recovered and repurposed after their initial use, particularly in applications like polymers or functional materials.
High-Throughput Experimentation and Automated Synthesis for Libraries of Derivatives
High-throughput screening (HTS) and automated synthesis are powerful tools for accelerating the discovery of new molecules with desired functions. By applying these techniques to the this compound scaffold, researchers can rapidly generate and test large libraries of derivatives. nih.gov
An automated synthesis platform can be programmed to systematically vary the substituents on either the aminophenyl or the methylbenzenesulfonate rings. This allows for the creation of a diverse chemical library with thousands of unique compounds. ku.edu These libraries can then be screened for various activities, such as:
Biological Activity: Screening for inhibition of specific enzymes (e.g., kinases) or interaction with receptors, which is crucial for drug discovery. thermofisher.comstanford.edu
Material Properties: Testing for desired characteristics in polymer science, such as thermal stability or photosensitivity. rsc.org
The data generated from HTS campaigns can feed back into AI and ML models, creating a closed-loop system where experimental results are used to refine predictive models, which in turn suggest the next generation of molecules to be synthesized and tested. This iterative cycle of design, synthesis, and testing dramatically enhances the efficiency of the discovery process. nih.gov
Advanced In Situ and Operando Characterization Techniques
To gain a deeper understanding of the reaction mechanisms and structure-property relationships of this compound, advanced characterization techniques are essential. In situ and operando spectroscopy allow researchers to observe chemical and physical changes as they happen, under real reaction conditions. reddit.comresearchgate.net
In Situ Spectroscopy: This involves monitoring a reaction under relevant conditions (e.g., temperature, pressure). reddit.com For the synthesis of this compound derivatives, techniques like in situ Infrared (IR) or Raman spectroscopy could track the formation of key intermediates and the consumption of reactants in real-time. researchgate.net
Operando Spectroscopy: This is a more specific subset of in situ analysis where the material is studied while it is actively functioning in a device or catalytic process, with simultaneous measurement of its performance. reddit.comresearchgate.net For example, if a derivative is being tested as an electrocatalyst, operando X-ray absorption spectroscopy (XAS) could reveal changes in its electronic structure and coordination environment while simultaneously measuring the catalytic current. mpg.de
These techniques provide invaluable microscopic insights that are often missed by traditional pre- and post-reaction analyses. researchgate.net The data obtained can be used to optimize reaction conditions, understand degradation pathways, and rationally design more efficient and stable materials. ornl.gov
| Technique | Type | Information Gained | Application Example | Reference |
|---|---|---|---|---|
| Infrared (IR) / Raman Spectroscopy | In Situ | Real-time monitoring of chemical bonding changes, reaction kinetics, and intermediate formation. | Observing the esterification reaction to optimize yield and minimize side products. | researchgate.net |
| X-ray Absorption Spectroscopy (XAS) | Operando | Provides information on the local atomic and electronic structure of an element during a reaction. | Studying a derivative used as a catalyst to understand its active state during operation. | researchgate.net |
| X-ray Diffraction (XRD) | In Situ | Tracks changes in the crystalline structure of the material during synthesis or thermal processing. | Monitoring phase transitions in a polymer incorporating the scaffold upon heating. | mpg.de |
Interdisciplinary Research Foci Leveraging the this compound Scaffold
The unique bifunctional nature of the this compound scaffold makes it an attractive platform for a range of interdisciplinary applications.
Medicinal Chemistry: The aminophenyl moiety is a common feature in many bioactive molecules. nih.gov The scaffold can be used as a starting point for developing new classes of enzyme inhibitors or receptor modulators. For example, derivatives of 4-aminophenylalanine have been evaluated as potent inhibitors of dipeptidyl peptidase IV (DPP-4), a target for diabetes treatment. nih.gov The sulfonate group can be used to modulate physicochemical properties like solubility and cell permeability or act as a leaving group in targeted covalent inhibitor design.
Materials Science and Polymer Chemistry: Aryl sulfonate esters are versatile intermediates and functional groups in materials science. researchgate.net They have been incorporated into polymers to create nonchemically amplified photoresists for electron beam lithography, where the decomposition of the sulfonate ester leads to a change in solubility. rsc.orgrsc.org The aminophenyl group provides a site for polymerization or for grafting the molecule onto other polymer backbones or surfaces, creating functional materials with tailored optical, electronic, or mechanical properties.
Tissue Engineering: In the field of regenerative medicine, scaffolds provide a temporary structure for cells to grow and form new tissue. mdpi.comnih.gov Materials used for these scaffolds must be biocompatible and often biodegradable. nih.gov The this compound core could be incorporated into biocompatible polymers like polylactic acid (PLA) or polycaprolactone (B3415563) (PCL) to create functionalized scaffolds. The amine group could be used to attach growth factors or other biomolecules to promote cell adhesion and proliferation. nih.gov
By combining expertise from chemistry, biology, materials science, and engineering, the full potential of the this compound scaffold can be realized, leading to innovations across multiple scientific fields.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing 4-aminophenyl 4-methylbenzenesulfonate, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves sulfonation of 4-aminophenol using 4-methylbenzenesulfonyl chloride under basic conditions (e.g., in pyridine or aqueous NaOH). Key parameters include temperature control (0–5°C to prevent side reactions) and stoichiometric ratios. Purification is achieved via recrystallization using ethanol/water mixtures, monitored by TLC or HPLC .
- Optimization : Adjusting pH (neutral to slightly basic) and reaction time (6–12 hours) minimizes hydrolysis of the sulfonate ester. Evidence from analogous compounds suggests that inert atmospheres (N₂) reduce oxidation of the amine group .
Q. How is the crystal structure of this compound determined, and what software tools are recommended?
- Procedure : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection involves a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å) with θ ranges of 2.9–30.5° .
- Software : SHELX programs (SHELXT for structure solution, SHELXL for refinement) are widely used due to their robustness in handling small-molecule crystallography. OLEX2 or shelXle interfaces simplify visualization and hydrogen-atom placement .
Q. What analytical techniques validate the purity and identity of synthesized this compound?
- Techniques :
- NMR : ¹H/¹³C NMR to confirm aromatic proton environments (e.g., δ 7.2–7.8 ppm for sulfonate-linked phenyl groups) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% typical for research-grade material) .
- Elemental Analysis : Matches calculated C, H, N, S percentages within 0.3% error .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data, such as unexpected bond angles or torsional strains?
- Approach : Discrepancies in bond angles (e.g., C—C—C deviations >2° from idealized values) may arise from crystal packing effects. Use Hirshfeld surface analysis (via CrystalExplorer) to evaluate intermolecular interactions (e.g., N—H···O hydrogen bonds) that distort geometry .
- Refinement : In SHELXL, apply restraints for anisotropic displacement parameters and validate using R-factor convergence (R1 < 0.05 for I > 2σ(I)) .
Q. What strategies mitigate side reactions during functionalization of this compound for drug-discovery applications?
- Challenges : The amine group is prone to unintended acylation or oxidation.
- Solutions :
- Protection : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to block the amine during sulfonate modification .
- Catalysis : Employ Pd/C or enzyme-mediated reactions (e.g., lipases) for selective coupling at the sulfonate group .
Q. How do researchers analyze hydrogen-bonding networks in this compound crystals, and what implications do these have for material properties?
- Analysis : Hydrogen-bonding motifs (e.g., N—H···O and O—H···S) are mapped using Mercury software. For example, 2D fingerprint plots reveal dominant H-bond contributions (e.g., 30–40% of total interactions) .
- Implications : Strong H-bond networks correlate with thermal stability (TGA data showing decomposition >200°C) and solubility profiles (e.g., poor solubility in apolar solvents due to polar interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
